molecular formula C18H20N2O4S B2775846 4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]morpholine CAS No. 1184976-75-7

4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]morpholine

Cat. No.: B2775846
CAS No.: 1184976-75-7
M. Wt: 360.43
InChI Key: DQLAWROUONBHOV-UHFFFAOYSA-N
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Description

4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]morpholine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a dimethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperidine
  • 4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]pyrrolidine

Uniqueness

4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-3-5-16(11-14(13)2)25(22,23)17-6-4-15(12-19-17)18(21)20-7-9-24-10-8-20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLAWROUONBHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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